molecular formula C22H20N2O3S B2493899 3-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326900-71-3

3-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2493899
CAS RN: 1326900-71-3
M. Wt: 392.47
InChI Key: RNUDPSVPPARCTP-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidine-2,4-diones are heterocyclic compounds that have garnered interest for their potential therapeutic applications, particularly as GnRH receptor antagonists to treat reproductive diseases. These compounds exhibit a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. The synthesis, structural analysis, chemical properties, and reactions of thieno[2,3-d]pyrimidine derivatives provide insights into their potential as pharmacological agents.

Synthesis Analysis

Thieno[2,3-d]pyrimidine derivatives are synthesized through various chemical reactions, involving key steps such as condensation, substitution, and cyclization reactions. A common approach involves the treatment of chloro- or cyano-substituted uracils with ethyl mercaptoacetate in the presence of a base, leading to the formation of thieno[2,3-d]pyrimidine derivatives (Hirota et al., 1990). These synthetic routes often employ electrophilic substitution reactions and the use of various functional groups to introduce diversity into the thieno[2,3-d]pyrimidine scaffold.

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized by the presence of a fused thieno[2,3-d]pyrimidine ring, which is essential for their biological activity. Structural modifications at specific positions on the ring system can significantly influence the compound's binding affinity and biological effects. Crystallographic studies of similar compounds reveal that hydrogen bonding and π-π stacking interactions play crucial roles in their molecular organization and stability (Trilleras et al., 2009).

Scientific Research Applications

GnRH Receptor Antagonism

Thieno[2,3-d]pyrimidine derivatives have been studied for their potential as human GnRH (Gonadotropin-Releasing Hormone) receptor antagonists, which could be applied in the treatment of reproductive diseases. One study highlighted the importance of specific substituents for receptor binding activity, indicating the potential of these compounds in designing targeted therapies for reproductive health issues (Guo et al., 2003).

Antibacterial Properties

Research into substituted thieno[2,3-d]pyrimidines has revealed their application in antibacterial treatments. The synthesis and evaluation of various substituted derivatives demonstrate the chemical adaptability of thieno[2,3-d]pyrimidines for developing new antibacterial agents (More et al., 2013).

Synthesis of Novel Organic Compounds

Thieno[2,3-d]pyrimidine derivatives serve as key intermediates in the synthesis of novel organic compounds with potential biological activities. Studies have focused on the synthesis of functionalized derivatives, exploring their structural and electronic properties, which could lead to applications in medicinal chemistry and materials science (Hussain et al., 2020).

properties

IUPAC Name

3-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-3-27-18-10-8-17(9-11-18)24-21(25)20-19(12-13-28-20)23(22(24)26)14-16-7-5-4-6-15(16)2/h4-13,19-20H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQFSARPDXEMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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